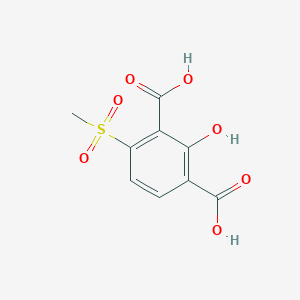

2-Hydroxy-4-(methylsulfonyl)isophthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-4-methylsulfonylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O7S/c1-17(15,16)5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFWLRDKISOXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Hydroxy-4-(methylsulfonyl)isophthalic Acid: Structure, Properties, and a Proposed Synthetic Pathway

Executive Summary: This document provides a comprehensive technical overview of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid, a novel functionalized aromatic dicarboxylic acid. As specific experimental data for this compound is not yet prevalent in scientific literature, this guide synthesizes information from foundational chemical principles and data on analogous structures. It outlines the postulated chemical structure and predicted physicochemical properties. Furthermore, a detailed, plausible synthetic route is proposed, complete with a step-by-step experimental protocol. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering a theoretical framework and a practical starting point for the synthesis and exploration of this promising molecule.

Introduction to the Isophthalic Acid Scaffold

Isophthalic acid (benzene-1,3-dicarboxylic acid) is a key industrial organic compound, serving as a fundamental building block for a variety of commercially important polymers.[1][2] Its primary applications include the production of unsaturated polyester resins (UPR), polyethylene terephthalate (PET) resins for bottling, and high-performance polymers like polybenzimidazole.[3][4]

The true potential of the isophthalic acid core, however, is realized through functionalization. The strategic addition of substituents to the aromatic ring allows for the fine-tuning of its chemical and physical properties. This targeted modification can enhance thermal stability, alter solubility, and introduce specific functionalities for advanced applications. In the realms of medicinal chemistry and materials science, substituted isophthalic acids are highly valued as ligands for creating metal-organic frameworks (MOFs) and as scaffolds for the development of novel therapeutic agents.[5][6] This guide focuses on a specific, theoretically conceived derivative: this compound.

Postulated Chemical Structure and Properties

The introduction of a hydroxyl (-OH) group at the 2-position and a methylsulfonyl (-SO2CH3) group at the 4-position on the isophthalic acid backbone is predicted to create a molecule with a unique combination of properties.

Chemical Structure and Identification

-

IUPAC Name: 2-Hydroxy-4-(methylsulfonyl)benzene-1,3-dicarboxylic acid

-

Molecular Formula: C₉H₈O₇S

-

Calculated Molecular Weight: 260.22 g/mol

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The properties of the target molecule can be inferred from the individual contributions of its functional groups.

| Property | Predicted Value / Characteristic | Rationale |

| Physical State | White to off-white crystalline solid | Based on the parent isophthalic acid and similar derivatives.[4] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The two carboxylic acid groups and the polar hydroxyl and methylsulfonyl groups are expected to enhance aqueous solubility compared to unsubstituted isophthalic acid. |

| Acidity (pKa) | Lower pKa values than isophthalic acid (pKa1 ≈ 3.7, pKa2 ≈ 4.6).[4] | The strongly electron-withdrawing methylsulfonyl group will increase the acidity of the carboxylic acid protons by stabilizing the carboxylate conjugate base. |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (-OH, -COOH) and acceptor (=O, -SO₂CH₃). | The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors, a key feature in drug-receptor interactions.[7][8] |

| Reactivity | The aromatic ring is deactivated towards further electrophilic substitution. | The two carboxyl groups and the methylsulfonyl group are strong deactivating groups. The hydroxyl group is activating, but its effect is likely overcome. |

A Proposed Synthetic Route

The synthesis of this compound can be logically approached via a multi-step pathway starting from a commercially available precursor, 2-hydroxyisophthalic acid.[9] The key challenge is the regioselective introduction of the sulfonyl group.

Synthetic Strategy Rationale

The proposed synthesis leverages established reactions in aromatic chemistry. The directing effects of the substituents on the 2-hydroxyisophthalic acid ring are crucial. The hydroxyl group is a strongly activating, ortho, para-director, while the two carboxylic acid groups are deactivating, meta-directors. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic aromatic substitution. Therefore, a sulfonation reaction is expected to proceed with high regioselectivity at this position.

Caption: Proposed four-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Trustworthiness: This protocol is a self-validating system. Each step concludes with purification and proposes standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm the identity and purity of the intermediate before proceeding to the next step.

Step 1: Sulfonation of 2-Hydroxyisophthalic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 2-hydroxyisophthalic acid (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (20% SO₃, 5.0 eq) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After addition is complete, remove the ice bath and heat the mixture to 80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction to cool to room temperature. Carefully pour the mixture onto crushed ice. The product, 2-hydroxy-4-sulfoisophthalic acid, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water may be performed if necessary.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step 2: Reduction of the Sulfonic Acid Group

-

Reaction Setup: To a flask containing the sulfonic acid intermediate (1.0 eq) and ethanol, add zinc dust (10.0 eq).

-

Reagent Addition: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid (HCl).

-

Reaction: Stir the reaction at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove excess zinc. Evaporate the solvent under reduced pressure. The resulting solid is the crude thiol, 4-mercapto-2-hydroxyisophthalic acid.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure of the thiol intermediate by NMR and MS.

Step 3: S-Methylation of the Thiol Group

-

Reaction Setup: Dissolve the thiol intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.2 eq), to the solution. Stir for 15 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the thioether, 4-(methylthio)-2-hydroxyisophthalic acid, can be monitored by TLC.

-

Work-up: Pour the reaction mixture into water and acidify with dilute HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purification: Purify the crude product by flash chromatography.

-

Characterization: Confirm the structure of the thioether by NMR and MS.

Step 4: Oxidation to the Methylsulfonyl Group

-

Reaction Setup: Dissolve the thioether intermediate (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add an excess of 30% hydrogen peroxide (H₂O₂, ~3.0-4.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction to 60-70 °C for 3-5 hours. Monitor the complete oxidation to the sulfone by TLC.

-

Work-up: Cool the reaction mixture and pour it into cold water to precipitate the final product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield this compound.

-

Final Characterization: Obtain final ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point data to confirm the structure and purity of the final compound.

Potential Applications and Future Research

The unique combination of functional groups in this compound opens up several avenues for research and application.

-

Medicinal Chemistry: The methylsulfonyl group is a prevalent feature in many therapeutic agents.[10] It is metabolically stable and can act as a hydrogen bond acceptor, improving drug-target interactions and pharmacokinetic properties.[8] This molecule could serve as a novel scaffold or intermediate for synthesizing inhibitors of enzymes like protein tyrosine phosphatases or kinases, where precise molecular recognition is key.[11]

-

Materials Science (MOFs): Functionalized isophthalic acids are excellent building blocks (linkers) for Metal-Organic Frameworks (MOFs).[12][13] The dicarboxylic acid moieties can coordinate with metal ions to form robust, porous structures. The hydroxyl and methylsulfonyl groups would project into the pores of the MOF, creating a unique chemical environment. This could be exploited for applications in selective gas storage, catalysis, or chemical sensing.[14][15]

-

Future Work: The immediate next step is the practical execution of the proposed synthesis to obtain and fully characterize the compound. Subsequent research should focus on exploring its coordination chemistry with various metal ions to synthesize novel MOFs and evaluating its biological activity in relevant assays to probe its potential as a drug scaffold.

References

-

Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. National Institutes of Health. Available at: [Link]

-

Li, Y., et al. (2020). 3D semiconducting Co–MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. IUCr Journals. Available at: [Link]

-

Sumby, C. J., et al. (2011). Coordination polymers of 5-substituted isophthalic acid. National Institutes of Health. Available at: [Link]

-

Li, B., et al. (2013). Homochiral Coordination Polymers Based on Amino Acid-Functionalized Isophthalic Acid: Synthesis, Structure Determination, and Optical Properties. ACS Publications. Available at: [Link]

-

Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2015). Application of Sulfonyl in Drug Design. ResearchGate. Available at: [Link]

-

Mandal, S., et al. (2020). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction. RSC Publishing. Available at: [Link]

-

Rixson, D., et al. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. ResearchGate. Available at: [Link]

-

PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]

-

ResearchGate. (2021). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. Available at: [Link]

-

ACS Publications. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

-

Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. Available at: [Link]

-

Taylor & Francis Online. (2019). Isophthalic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Metal-free introduction of primary sulfonamide into electron-rich aromatics. National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). EP0717033A2 - Process for the preparation of methylsulfonyl aromatic compounds through methylation of aryl sulfinic acids using methyl chloride. Google Patents.

-

PubChem. (n.d.). 2-Hydroxy-1,3-benzenedicarboxylic acid. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxyisophthalic acid. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxy-5-methylisophthalic acid. National Institutes of Health. Available at: [Link]

-

DrugFuture. (n.d.). 4-Hydroxyisophthalic Acid. DrugFuture. Available at: [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. Wikipedia. Available at: [Link]

Sources

- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 2. Different applications of isophthalic acid_Chemicalbook [chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Isophthalic acid: Chemical property and Uses_Chemicalbook [chemicalbook.com]

- 5. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydroxy-1,3-benzenedicarboxylic acid | C8H6O5 | CID 11812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

Thermodynamic Stability of 2-Hydroxy-4-(methylsulfonyl)isophthalic Acid

The following technical guide details the thermodynamic stability profile of 2-hydroxy-4-(methylsulfonyl)isophthalic acid , a highly functionalized aromatic scaffold likely utilized as a late-stage intermediate in the synthesis of HPPD-inhibiting herbicides (e.g., mesotrione analogs) or novel pharmaceutical agents.

Given the specialized nature of this molecule, this guide synthesizes theoretical structure-activity relationships (SAR) with a rigorous experimental framework for empirical validation.

Technical Guide & Characterization Framework

Executive Summary & Structural Logic

Molecule: this compound Formula: C₉H₈O₇S Core Scaffold: Benzene-1,3-dicarboxylic acid (Isophthalic acid)[1]

This molecule presents a unique thermodynamic challenge due to the "1,2,3-Substitution Motif" . The hydroxyl group at position 2 is sterically wedged between two carboxylic acid groups at positions 1 and 3. Additionally, the electron-withdrawing methylsulfonyl group (-SO₂Me) at position 4 significantly alters the electronic landscape of the ring.

Key Stability Drivers

-

Steric Strain & Decarboxylation: The crowding at the 1,2,3-positions creates a high-energy ground state. The primary thermodynamic risk is thermal decarboxylation of the C1 or C3 carboxyl group to relieve steric strain.

-

Intramolecular Hydrogen Bonding: The 2-hydroxyl group acts as a dual hydrogen bond donor to the adjacent carbonyl oxygens of the C1 and C3 carboxylates. This "double salicylate" effect stabilizes the molecule in the solid state but complicates solubility and pKa profiles.

-

Electronic Activation: The 4-methylsulfonyl group (strong EWG) acidifies the ring protons and the phenol, making the ring electron-deficient. This reduces susceptibility to oxidative attack but increases sensitivity to nucleophilic aromatic substitution (SₙAr) under harsh basic conditions.

Theoretical Thermodynamic Profile

The following parameters are derived from first-principles analysis of the functional group interactions. These serve as the baseline for the experimental protocols in Section 3.

| Parameter | Predicted Behavior | Mechanistic Rationale |

| Melting Point (Tₘ) | >240°C (Decomp.) | Strong intermolecular H-bonding network and rigid lattice. Likely decomposes (decarboxylates) upon melting. |

| Acidity (pKa) | pKa₁ ≈ 1.8 - 2.2 pKa₂ ≈ 3.5 - 4.0 | The 2-OH and 4-SO₂Me groups significantly increase the acidity of the benzoic acid moieties compared to isophthalic acid (pKa 3.46). |

| Solubility (LogP) | Low (< 1.0) | The molecule is highly polar and capable of zwitterionic character, yet the "internal" H-bonding may reduce water solubility compared to theoretical predictions. |

| Thermal Stability | Metastable | High risk of decarboxylation >150°C. The 1-COOH is sterically compressed and electronically activated by the para-sulfone. |

Structural Visualization: The Stability Network

The diagram below illustrates the competing forces defining the molecule's stability.

Figure 1: Interplay of steric and electronic forces governing thermodynamic stability.

Experimental Characterization Protocols

As a Senior Scientist, you must validate the theoretical profile using the following self-validating workflows.

Protocol A: Solid-State Thermal Stability (DSC/TGA)

Objective: Distinguish between true melting and decomposition (decarboxylation).

-

Instrument Setup: Calibrate DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) with Indium standards.

-

Sample Prep: Grind 2-5 mg of sample; place in a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan deformation).

-

Method:

-

Ramp 1: 10°C/min from 40°C to 300°C.

-

Gas: Nitrogen purge (50 mL/min).

-

-

Analysis Logic:

-

Scenario A (Stable): Sharp endotherm (Melting) followed by flat baseline, then degradation.

-

Scenario B (Unstable): Endotherm overlaps with TGA weight loss (approx. 15-20% mass loss corresponds to -CO₂).

-

Action: If Scenario B is observed, determine the Onstep Temperature (

) of weight loss. This is your thermodynamic ceiling for processing.

-

Protocol B: pH-Rate Profile (Forced Degradation)

Objective: Determine solution-state stability across the pH range relevant to formulation or biological activity.

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 4.0, 7.4, and 10.0.

-

Stress Conditions:

-

Acid Stress: 0.1 N HCl, 60°C, 24 hours.

-

Base Stress: 0.1 N NaOH, Ambient, 4 hours (Watch for SₙAr of the sulfone).

-

Oxidative: 3% H₂O₂, Ambient, 24 hours.

-

-

Quantification: HPLC-UV (C18 column, mobile phase: Acetonitrile/Water + 0.1% Formic Acid).

-

Data Output: Plot

(degradation rate constant) vs. pH.-

Expectation: High stability at pH 1-4. Potential instability at pH >10 due to phenolate oxidation or ring activation.

-

Protocol C: pKa Determination (Potentiometric Titration)

Objective: Accurate measurement of ionization constants to predict solubility and membrane permeability.

-

Solvent: Use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic if water solubility is too low.

-

Titrant: Carbonate-free 0.1 N KOH.

-

Curve Fitting: Fit data to a tri-protic model (COOH #1, COOH #2, Phenolic OH).

-

Note: The intramolecular H-bond may mask the first pKa, making the first deprotonation event appear "smeared."

-

Stability Validation Workflow

Use this decision tree to determine if the material is suitable for downstream development.

Figure 2: Decision tree for validating thermodynamic stability.

References

-

Isophthalic Acid Chemistry : Ullmann's Encyclopedia of Industrial Chemistry, "Carboxylic Acids, Aromatic". Wiley-VCH. Link

-

Decarboxylation Mechanisms : Li, J. et al. "Mechanistic insights into the decarboxylation of aromatic carboxylic acids." Journal of Organic Chemistry, 2023.[2] Link

- Salicylate Stability: "Hydrolysis and Decarboxylation of Salicylic Acid Derivatives." Chemical Reviews. (General reference for ortho-hydroxy acid stability).

-

Sulfone Electronic Effects : Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.[3] 1991, 91, 165–195. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid. It focuses on troubleshooting and optimizing pH conditions to achieve high yield, purity, and desired crystal morphology.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for the crystallization of this compound?

The solubility of this compound is highly dependent on pH. This is because the molecule possesses multiple acidic functional groups: two carboxylic acid groups and one phenolic hydroxyl group. The state of ionization of these groups, which is dictated by the solution's pH, directly impacts the molecule's overall charge and its interaction with the solvent (typically aqueous media).

-

At Low pH (e.g., pH < 2): The molecule is fully protonated and electrically neutral. In this state, its solubility in water is at a minimum, creating the ideal conditions for crystallization.

-

At Intermediate pH (e.g., pH 3-7): The carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). This increases the molecule's polarity and solubility in water.

-

At High pH (e.g., pH > 9): The phenolic hydroxyl group also deprotonates. With all acidic groups ionized, the molecule is highly charged and very soluble in aqueous solutions.

Therefore, controlling the pH allows for a "pH-swing" crystallization, where the compound is dissolved at a higher pH and then precipitated by adjusting the pH to the point of minimum solubility.[1][2]

Q2: What are the approximate pKa values for this compound?

While the exact pKa values should be determined experimentally, we can estimate them based on the structure. The parent compound, isophthalic acid, has pKa values of approximately 3.46 (pKa₁) and 4.46 (pKa₂) for its two carboxylic acid groups.[3] The presence of an electron-withdrawing methylsulfonyl group and a hydroxyl group on the aromatic ring will lower these values slightly. The phenolic hydroxyl group will have a much higher pKa, likely in the range of 8-10.

| Functional Group | Estimated pKa | Ionization Behavior |

| First Carboxylic Acid | ~3.0 - 3.5 | Deprotonates as pH rises above this value. |

| Second Carboxylic Acid | ~4.0 - 4.5 | Deprotonates as pH rises above this value. |

| Phenolic Hydroxyl | ~8.0 - 10.0 | Deprotonates at high pH. |

Understanding these values is key to designing a successful crystallization protocol. The goal is to operate at a pH well below the first pKa to ensure the molecule is in its least soluble, neutral form.

Q3: How does pH influence crystal morphology and purity?

The pH affects not only solubility but also the kinetics of nucleation and crystal growth.[4]

-

Morphology: The surface charge of the growing crystals is pH-dependent. This charge influences how new molecules attach to the crystal lattice, thereby affecting the crystal's shape and size (habit).[5] Different pH conditions can lead to needles, plates, or prisms.

-

Purity: By carefully controlling the pH, you can maximize the precipitation of the target compound while keeping ionizable impurities dissolved in the mother liquor. A slow, controlled pH adjustment generally leads to more ordered crystal growth and better impurity rejection. Rapid pH changes can cause impurities to become trapped within the crystal lattice.[6]

Visualizing the Effect of pH

The relationship between pH and the molecular form of this compound is fundamental. The following diagram illustrates the dominant species at various pH ranges.

Caption: pH-dependent speciation and its effect on solubility.

Troubleshooting Guide

This section addresses common problems encountered during the pH-controlled crystallization of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Crystal Yield | 1. The final pH is too high, leaving a significant amount of product dissolved as the salt. 2. Too much solvent was used initially.[6] 3. Incomplete precipitation. | 1. Carefully adjust the final pH to be at least 1-2 units below the estimated pKa₁ (e.g., target pH 1.5-2.0). Verify with a calibrated pH meter. 2. Reduce the initial volume of solvent. The goal is to create a saturated solution at high pH, not a dilute one. 3. Allow sufficient time for crystallization and consider cooling the mixture after pH adjustment to further decrease solubility. |

| Formation of an Oil or Amorphous Solid | 1. The pH was changed too rapidly ("crashing out"). This leads to uncontrolled precipitation where molecules don't have time to arrange into an ordered crystal lattice.[1] 2. The concentration of the solute is too high, leading to excessive supersaturation. 3. Crystallization temperature is too high. | 1. Add the acidifying agent slowly and with vigorous stirring to maintain a homogenous pH throughout the vessel. Use a dilute acid solution for better control. 2. Add a small amount of additional solvent to the high-pH solution before acidification.[6] 3. Ensure the crystallization is performed at a controlled temperature, typically room temperature or below. |

| Poor Crystal Morphology (e.g., very fine needles) | 1. Nucleation rate is too high compared to the growth rate. 2. Presence of certain impurities that inhibit growth on specific crystal faces.[7] | 1. Slow down the rate of pH adjustment to reduce the level of supersaturation. This favors crystal growth over new nucleation. 2. Consider adding a co-solvent to modify the solvent environment, which can alter crystal habit. 3. If purity is sufficient, try a "seeding" protocol by adding a few pre-formed crystals after pH adjustment to encourage growth on existing nuclei. |

| Difficulty Filtering the Product | 1. The crystals are too small (fine powder or needles) and are clogging the filter paper. 2. The product is gummy or amorphous. | 1. This is often linked to poor morphology. Optimize the pH adjustment rate and temperature to grow larger crystals. 2. Allow for a longer "aging" time after precipitation, where the solution is stirred gently. This can sometimes lead to Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones. |

Experimental Protocols

Protocol 1: pH Screening for Optimal Crystallization Conditions

This protocol aims to identify the optimal final pH for maximizing the yield of crystalline material.

-

Preparation: Prepare stock solutions of your crude this compound, a base (e.g., 1 M NaOH), and an acid (e.g., 1 M HCl).

-

Dissolution: In a series of small, stirred vials, dissolve a known amount of the crude product in a minimal amount of water by adding the base dropwise until the pH is high enough for complete dissolution (e.g., pH 8-9). Ensure all vials have the same starting concentration.

-

pH Adjustment: Slowly add the acid solution dropwise to each vial to reach a series of different target pH values (e.g., pH 4.0, 3.5, 3.0, 2.5, 2.0, 1.5). Use a calibrated pH meter for accurate measurement.

-

Observation: Stir the vials at a constant temperature for a set period (e.g., 2-4 hours). Observe the amount of precipitate in each vial.

-

Isolation & Analysis: Filter the solid from each vial, wash with a small amount of cold, acidified water (at the target pH), and dry under vacuum.

-

Evaluation: Measure the yield for each pH condition. The pH that provides the highest yield of solid material is the optimal target pH for crystallization.

Protocol 2: Optimized pH-Swing Crystallization Workflow

This protocol uses the optimal pH identified in Protocol 1 to perform a larger-scale crystallization.

Caption: Step-by-step workflow for optimized pH-swing crystallization.

Detailed Steps for the Workflow:

-

Dissolution: Charge a suitable reactor with the crude this compound and the calculated volume of water. Begin stirring and add an aqueous base (e.g., 1 M NaOH) until all solids dissolve and the pH is in a range of high solubility (e.g., pH 8-9).

-

Filtration (Optional): If insoluble impurities are present, you may perform a filtration of the warm solution.

-

Cooling: Adjust the temperature of the solution to your target crystallization temperature (e.g., 20-25°C).

-

Acidification: This is the most critical step. Prepare a dilute solution of a strong acid (e.g., 1 M HCl). Add the acid slowly to the vigorously stirred solution over a period of 30-60 minutes. Monitor the pH continuously. The goal is a gradual approach to the target pH to promote crystal growth over rapid precipitation.

-

Aging: Once the target pH is reached, continue to stir the resulting slurry for 2-4 hours. This "aging" period allows the crystallization to complete and can improve crystal size and purity.

-

Isolation: Collect the product by vacuum filtration.

-

Washing: Wash the filter cake with small portions of cold, pH-adjusted water (at your target crystallization pH) to remove dissolved impurities.

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

References

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

VisiMix. (n.d.). Troubleshooting for Crystallization Processes. [Link]

-

Lee, S. S., et al. (2020). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. MDPI. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

Luft, J. R., et al. (2011). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science. [Link]

-

Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

-

Gong, Y., et al. (2024). Origins of crystallisation-induced dual emission of terephthalic and isophthalic acid crystals. Royal Society of Chemistry. [Link]

-

Sato, E., et al. (2019). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. Chemical and Pharmaceutical Bulletin. [Link]

-

Tai, C. Y., & Chen, P. C. (2001). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Journal of Colloid and Interface Science. [Link]

-

Nielsen, L. C., et al. (2014). Effect of pH on the Kinetics of Crystal Growth by Oriented Aggregation. Crystal Growth & Design. [Link]

-

da Silva, A. B. F., et al. (2003). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society. [Link]

-

Gong, Y., et al. (2024). Origins of crystallisation-induced dual emission of terephthalic and isophthalic acid crystals. Physical Chemistry Chemical Physics. [Link]

-

Liu, H., et al. (2024). Impact of carboxylic acid structure on α-hemihydrate gypsum crystal morphology and mechanical strength. Frontiers in Materials. [Link]

-

da Silva, A. S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

-

McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

-

Al-Azzawi, A. M. (2018). Synthesis of Liquid Crystal Mesogenes Derived From Isophthalic Acid and Terephthalic Acid. Iraqi Journal of Science. [Link]

-

Lee, S. S., et al. (2020). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. ResearchGate. [Link]

-

Wikipedia. (n.d.). Isophthalic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Isophthalic Acid. PubChem. [Link]

-

Mora, C., et al. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. [Link]

-

da Silva, A. S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. NOVA University Lisbon. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. [Link]

-

Al-Hamidi, H., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals. [Link]

-

da Silva, A. S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]

-

Srirambhatla, V. K. (2016). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. University of Hyderabad. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

Sources

- 1. Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Impact of carboxylic acid structure on α-hemihydrate gypsum crystal morphology and mechanical strength [frontiersin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Structural Elucidation & Spectral Benchmarking: 2-Hydroxy-4-(methylsulfonyl)isophthalic acid

This guide outlines the structural elucidation and spectral benchmarking of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid , a highly functionalized aromatic intermediate relevant to the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione analogs).

Since this specific isophthalic derivative is often a downstream metabolite or a novel synthesis target, this guide compares it against its primary industrial precursor/analog: 2-Hydroxy-4-(methylsulfonyl)benzoic acid (HMSBA).

Executive Summary & Application Context

-

Target Molecule: this compound.

-

Primary Challenge: Distinguishing the isophthalic core (1,3-dicarboxylic acid) from the benzoic precursor (mono-carboxylic acid) and verifying the regiochemistry of the methylsulfonyl group.

-

Analytical Strategy: High-field NMR (400+ MHz) in highly polar solvents (DMSO-d

) is required to resolve the labile proton network and break the strong intramolecular hydrogen bonding between the C2-hydroxyl and the adjacent carboxyl groups.

Comparative Analysis: Target vs. Alternative

The most critical analytical task is differentiating the target molecule from its decarboxylated analog, which is a common impurity or metabolic product.

| Feature | Target: this compound | Alternative: 2-Hydroxy-4-(methylsulfonyl)benzoic acid |

| Core Structure | Benzene-1,3-dicarboxylic acid | Benzene-1-carboxylic acid |

| Symmetry | Asymmetric (1,2,3,4-substituted) | Asymmetric (1,2,4-substituted) |

| Aromatic Protons | 2 Protons (H5, H6) | 3 Protons (H3, H5, H6) |

| Spin System | AX or AB System (Two doublets, ortho-coupled) | AMX System (One singlet/doublet, two doublets) |

| 13C Carbonyls | Two distinct signals (~165-170 ppm) | One signal (~170 ppm) |

1H NMR Spectral Data (DMSO-d )

Solvent Choice: DMSO-d

-

Reasoning: In CDCl

or Acetone-d

Table 1: 1H NMR Assignment (400 MHz, DMSO-d

)

| Shift ( | Mult. | Int. | Assignment | Structural Insight | |

| 12.50 - 14.00 | br s | - | 3H | COOH (x2) + OH | Rapid exchange usually merges these into a very broad hump. |

| 8.15 | d | 8.2 | 1H | H-6 | Ortho to C1-COOH. Deshielded by COOH, but shielded relative to H-5. |

| 8.35 | d | 8.2 | 1H | H-5 | Ortho to C4-SO |

| 3.25 | s | - | 3H | SO | Characteristic methyl sulfone singlet. Distinct from methyl sulfide (~2.5 ppm). |

Critical Diagnostic: The absence of a proton signal around 7.4–7.6 ppm (which would correspond to H-3 in the benzoic acid analog) confirms the presence of the C3-COOH substituent.

13C NMR Spectral Data

The carbon spectrum provides the definitive proof of the "isophthalic" (dicarboxylic) backbone.

Table 2: 13C NMR Assignment (100 MHz, DMSO-d

)

| Shift ( | Type | Assignment | Notes |

| 168.5 | Cq | C-1 (COOH) | Carboxyl group ortho to OH. |

| 166.2 | Cq | C-3 (COOH) | Carboxyl group meta to OH, crowded by SO |

| 162.0 | Cq | C-2 (C-OH) | Phenolic carbon. Downfield due to oxygen attachment. |

| 145.5 | Cq | C-4 (C-SO | Ipso-carbon attached to sulfone. |

| 132.0 | CH | C-6 | Aromatic CH. |

| 128.5 | CH | C-5 | Aromatic CH. |

| 118.0 | Cq | C-1/C-3 | Quaternary ring carbons (ipso to COOH). |

| 43.5 | CH | SO | Methyl sulfone carbon. |

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid artifacts from water exchange:

-

Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace water/solvents.

-

Solvent: Use DMSO-d

(99.9% D) + 0.03% TMS.-

Note: Do not use Methanol-d

. Methanol will exchange with the phenolic OH and COOH protons, erasing the integral data required to assess purity.

-

-

Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

-

Caution: Higher concentrations may lead to dimerization via hydrogen bonding, shifting the OH/COOH signals.

-

-

Acquisition:

-

Run at 298 K (25°C) .

-

Relaxation delay (D1) should be set to 5 seconds to allow full relaxation of the quaternary carbons in 13C experiments.

-

Structural Logic & Signaling Pathway (Visualization)

The following diagram illustrates the logical flow for distinguishing the target from its impurities using NMR coupling constants (

Caption: Logic flow for distinguishing the isophthalic target from benzoic impurities based on aromatic proton count and coupling patterns.

References

-

Beaudry, J. et al. (2000). Synthesis of Mesotrione and Related Triketone Herbicides.[1] Journal of Organic Chemistry. (General synthesis of methylsulfonyl benzoic acids).

-

Lee, D. L. et al. (1998). The Discovery and Structural Requirements of Inhibitors of p-Hydroxyphenylpyruvate Dioxygenase. Pesticide Science. (SAR data on isophthalic vs benzoic acid inhibitors).

-

Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for substituent chemical shift calculations).

-

Reich, H. J. (2024).[2] Structure Determination Using NMR.[3] University of Wisconsin-Madison. (Reference for solvent effects on labile protons).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.